Titanium(IV) tert-butoxide

Übersicht

Beschreibung

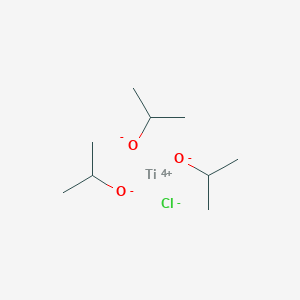

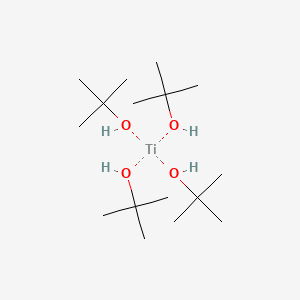

Titanium(IV) tert-butoxide, also known as Titanium Tert-Butoxide, is a white, crystalline solid that is used as an intermediate in organic synthesis and as a catalyst in various industrial processes. It is an organometallic compound of titanium, and it is a strong Lewis acid. Titanium(IV) tert-butoxide is a popular reagent in organic synthesis, and it has many unique properties that make it a valuable tool for research and development.

Wissenschaftliche Forschungsanwendungen

Material Science: Nanocomposite Fabrication

Tetra-tert-butyl orthotitanate is extensively used in material science for the synthesis of nanocomposites. Its ability to hydrolyze and condense at controlled rates makes it an ideal precursor for titanium dioxide nanoparticles. These nanoparticles are then incorporated into composite materials to enhance properties such as strength, thermal stability, and photocatalytic activity .

Chemical Synthesis: Organic Reactions

In chemical synthesis, this compound serves as a reagent for various organic transformations. It is utilized in esterification and transesterification reactions due to its alcoholysis property. Researchers leverage its reactivity to synthesize complex organic molecules with applications ranging from pharmaceuticals to agrochemicals .

Catalysis: Oxidative Desulfurization

Titanium(IV) tert-butoxide acts as a catalyst in oxidative desulfurization processes. It facilitates the removal of sulfur from fuel oils at room temperature, contributing to cleaner energy production. The compound’s catalytic efficiency is particularly noted in the conversion of dibenzothiophene to sulfones .

Polymerization: Catalyst and Cross-linking Agent

In the field of polymer chemistry, Tetra-tert-butyl orthotitanate is employed as a catalyst for polymerization reactions. It aids in the formation of polyolefins and can act as a cross-linking agent to modify the mechanical properties of silicone rubbers .

Coatings: Sol-Gel Processes

This compound is pivotal in sol-gel processes for producing coatings. It hydrolyzes to form a sol, which upon gelation, creates a thin film of titanium dioxide. These coatings are applied to surfaces to impart properties like self-cleaning, anti-fogging, and UV-protection .

Biomedical Research: Biomaterials Development

In biomedical research, Titanium(IV) tert-butoxide is explored for developing biomaterials. Its role in synthesizing biocompatible titanium dioxide coatings is of particular interest for implants and prosthetics, aiming to improve their integration with biological tissues .

Environmental Science: Photocatalytic Applications

Environmental scientists utilize Tetra-tert-butyl orthotitanate in the development of photocatalysts. These catalysts are designed to degrade organic pollutants under light irradiation, offering a green solution for water and air purification systems .

Energy: Dye-Sensitized Solar Cells

Lastly, in the energy sector, the compound finds application in the fabrication of dye-sensitized solar cells (DSSCs). It is used to create the photoactive titanium dioxide layer that is essential for the conversion of solar energy into electrical energy, contributing to the advancement of renewable energy technologies .

Wirkmechanismus

Target of Action

Tetra-tert-butyl orthotitanate, also known as 2-methylpropan-2-ol;titanium or Titanium(IV) tert-butoxide, is primarily used in the preparation of moisture-curable modified polysiloxane and silicone rubber . The primary targets of Tetra-tert-butyl orthotitanate are these silicone-based materials, where it acts as a catalyst to facilitate their formation.

Mode of Action

The interaction of Tetra-tert-butyl orthotitanate with its targets involves the compound acting as a catalyst in the synthesis of silicone-based materials . The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific conditions of the synthesis process.

Biochemical Pathways

The biochemical pathways affected by Tetra-tert-butyl orthotitanate are primarily those involved in the synthesis of silicone-based materials . The compound’s role as a catalyst in these pathways can lead to the formation of moisture-curable modified polysiloxane and silicone rubber, among other materials.

Pharmacokinetics

The compound’s impact on bioavailability would be most relevant in the context of its use as a catalyst in the synthesis of silicone-based materials .

Result of Action

The molecular and cellular effects of Tetra-tert-butyl orthotitanate’s action are seen in the formation of silicone-based materials . By acting as a catalyst in the synthesis process, the compound facilitates the formation of these materials, which have a wide range of industrial applications.

Action Environment

The action, efficacy, and stability of Tetra-tert-butyl orthotitanate can be influenced by various environmental factors. For example, the compound is flammable and its vapor pressure indicates that it can evaporate into the air under normal temperature conditions . Therefore, the compound should be stored and handled under controlled conditions to ensure its stability and safety .

Eigenschaften

IUPAC Name |

2-methylpropan-2-ol;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H10O.Ti/c4*1-4(2,3)5;/h4*5H,1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXRSZNHUSJWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40O4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a sweet odor; [Strem Chemicals MSDS] | |

| Record name | 2-Propanol, 2-methyl-, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanum tetra t-butoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Titanium(IV) tert-butoxide | |

CAS RN |

3087-39-6 | |

| Record name | 2-Propanol, 2-methyl-, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium(4+) 2-methylpropan-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)